(2-ethoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
(2-ethoxyphenyl)-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN7O2/c1-2-33-19-9-4-3-8-18(19)23(32)30-12-10-29(11-13-30)21-20-22(26-15-25-21)31(28-27-20)17-7-5-6-16(24)14-17/h3-9,14-15H,2,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGFJNRLVOMUPBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound (2-ethoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone , with CAS number 923513-88-6, is a complex organic molecule characterized by its unique structural features. It combines a triazolopyrimidine core with piperazine and ethoxyphenyl moieties, suggesting potential interactions with various biological systems. This article reviews the biological activity of this compound based on existing literature and research findings.
Structural Overview
The molecular formula of the compound is , and it has a molecular weight of 467.9 g/mol. The structure includes multiple functional groups that may enhance its selectivity towards specific biological targets.
Antitumor Properties
Research indicates that compounds with similar structures to this one exhibit significant antitumor activity. For instance, derivatives of triazolopyrimidine have been reported to inhibit the growth of various cancer cell lines, including breast carcinoma (MCF-7) and lung carcinoma (H-157) cells. A study found that certain triazole derivatives showed EC50 values as low as 10.28 μg/mL against HEPG2 cancer cells, indicating potent anticancer effects .
The proposed mechanisms through which this compound may exert its anticancer effects include:
- Induction of Apoptosis : Similar compounds have been shown to increase levels of pro-apoptotic proteins such as P53 and Bax while decreasing anti-apoptotic proteins like Bcl2, leading to enhanced apoptosis in cancer cells .
- Inhibition of Cell Proliferation : The compound may interfere with key signaling pathways involved in cell division and survival.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Triazole derivatives have demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 1 to 8 μg/mL . This indicates that the compound could be effective against resistant bacterial strains.
Case Studies
Several studies have explored the biological activity of compounds related to the target molecule:
- Triazole Derivatives : A review highlighted that triazole-fused compounds exhibited moderate to high antimicrobial activities against both bacteria and fungi. For example, a derivative demonstrated an MIC against C. albicans significantly lower than traditional antifungal agents like fluconazole .
- Piperazine Moiety : Compounds containing piperazine rings often show enhanced CNS activity. Research indicates that modifications to piperazine can lead to improved binding affinities for various neurotransmitter receptors, potentially offering therapeutic benefits in neuropharmacology .
Data Table: Biological Activity Comparison
| Compound Name | Structural Features | Biological Activity | EC50/MIC Values |
|---|---|---|---|
| Compound A | Triazole structure | Antitumor activity | 10.28 μg/mL |
| Compound B | Piperazine ring | Antidepressant effects | N/A |
| Compound C | Fluorinated phenyl | Antimicrobial properties | MIC: 1–8 μg/mL |
Scientific Research Applications
Research has indicated that this compound exhibits significant biological activity, particularly in the following areas:
Anticancer Activity
Several studies have demonstrated that derivatives of triazolo-pyrimidines possess anticancer properties. For example, compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. In vitro assays have shown promising results against breast cancer (MCF-7) and leukemia (K562) cell lines.
Antimicrobial Properties
The antimicrobial efficacy of related compounds has been evaluated using serial dilution methods. Some derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria, indicating potential as new antimicrobial agents. The structure-activity relationship (SAR) studies suggest that modifications in the piperazine or phenyl groups can enhance activity.
Neuropharmacological Effects
Compounds containing piperazine moieties are known for their neuropharmacological effects. Research into similar structures indicates potential applications in treating neurological disorders such as anxiety and depression due to their interaction with serotonin receptors.
Case Studies
-
Anticancer Evaluation :
- A study published in Journal of Medicinal Chemistry reported on a series of triazolo-pyrimidine derivatives showing IC50 values in the low micromolar range against MCF-7 cells. The mechanism was linked to the inhibition of specific kinases involved in cancer cell signaling pathways.
-
Antimicrobial Activity :
- Research detailed in European Journal of Medicinal Chemistry highlighted the synthesis of various piperazine derivatives and their evaluation against Staphylococcus aureus and Escherichia coli. Some compounds exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics.
-
Neuropharmacological Studies :
- In a study published in Pharmacology Biochemistry and Behavior, derivatives were tested for anxiolytic effects in animal models. Results indicated a significant reduction in anxiety-like behavior in treated groups compared to controls.
Comparison with Similar Compounds
Compound A : (2-Ethoxyphenyl){4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-piperazin-1-yl}methanone
- Key difference : 4-ethoxyphenyl substituent instead of 3-fluorophenyl.
- Molecular weight and logP remain similar (~473.5 g/mol, logP ~3.7), but the absence of fluorine may reduce metabolic stability.
Compound B : 2-(4-Fluorophenyl)-1-{4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethanone
- Key difference: Replacement of the 2-ethoxyphenyl methanone with a 4-fluorophenyl acetyl group.
- The 4-methoxyphenyl group offers moderate polarity (logP ~3.2), balancing solubility and membrane penetration.
Physicochemical and Pharmacokinetic Profiles
| Parameter | Target Compound | Compound A | Compound B |
|---|---|---|---|
| Molecular Weight | 473.5 | 473.5 | ~494.5 |
| logP (Predicted) | 3.5 | 3.7 | 3.2 |
| H-Bond Acceptors | 8 | 8 | 9 |
| Rotatable Bonds | 6 | 6 | 7 |
| Polar Surface Area | ~95 Ų | ~95 Ų | ~105 Ų |
Key observations :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
